
Decamethonium
Vue d'ensemble
Description
Le décaméthonium, également connu sous le nom de bromure de décaméthonium, est un relaxant musculaire dépolarisant ou un agent bloquant neuromusculaire. Il est principalement utilisé en anesthésie pour induire une paralysie. Le composé est similaire à l'acétylcholine et agit comme un agoniste partiel du récepteur nicotinique de l'acétylcholine .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : Le décaméthonium peut être synthétisé par une série de réactions chimiques impliquant la formation d'un composé d'ammonium quaternaire. La synthèse implique généralement la réaction du dibromure de décaméthylène avec la triméthylamine dans des conditions contrôlées pour produire du bromure de décaméthonium .
Méthodes de production industrielle : La production industrielle de décaméthonium implique une synthèse à grande échelle utilisant des réactions chimiques similaires, mais optimisées pour des rendements et une pureté plus élevés. Le processus comprend des étapes de purification rigoureuses pour garantir que le produit final répond aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions : Le décaméthonium subit principalement des réactions de substitution en raison de la présence de groupes ammonium quaternaires. Il ne subit généralement pas d'oxydation ou de réduction dans des conditions normales .
Réactifs et conditions courants :
Réactions de substitution : Ces réactions impliquent souvent des nucléophiles qui peuvent déplacer les ions bromure dans le décaméthonium.
Principaux produits :
Produits de substitution : Les principaux produits formés par les réactions de substitution sont généralement de nouveaux composés d'ammonium quaternaires où les ions bromure sont remplacés par d'autres nucléophiles.
4. Applications de la recherche scientifique
Le décaméthonium a plusieurs applications dans la recherche scientifique :
Médecine : Il est utilisé en anesthésie pour induire une paralysie musculaire pendant les interventions chirurgicales.
5. Mécanisme d'action
Le décaméthonium agit en se liant aux récepteurs nicotiniques de l'acétylcholine à la plaque motrice des muscles squelettiques. Cette liaison provoque une dépolarisation de la plaque motrice, empêchant d'autres potentiels d'action et conduisant à une paralysie musculaire. Le composé imite l'acétylcholine mais n'est pas dégradé par l'acétylcholinestérase, ce qui entraîne une dépolarisation prolongée et une non-réponse à la libération normale d'acétylcholine .
Composés similaires :
Succinylcholine : Un autre relaxant musculaire dépolarisant avec un mécanisme d'action similaire mais une durée d'effet plus courte.
Hexaméthonium : Un bloqueur ganglionnaire avec un mécanisme d'action différent mais des caractéristiques structurelles similaires.
Unicité : Le décaméthonium est unique dans sa capacité à provoquer une dépolarisation prolongée et une paralysie musculaire sans être rapidement dégradé par l'acétylcholinestérase. Cela le rend particulièrement utile dans les situations où une relaxation musculaire soutenue est requise .
Applications De Recherche Scientifique
Introduction to Decamethonium
This compound is a quaternary ammonium compound classified as a depolarizing neuromuscular blocking agent. Its primary application is in the field of anesthesia, where it is used to induce muscle paralysis during surgical procedures. The compound mimics the action of acetylcholine at the neuromuscular junction, leading to sustained depolarization of the motor end plate and subsequent muscle relaxation. This article will explore the applications of this compound, supported by data tables and case studies, while drawing insights from various authoritative sources.
Surgical Anesthesia
This compound is primarily used in surgical settings to facilitate endotracheal intubation and provide muscle relaxation during procedures. Its rapid onset and short duration of action make it suitable for situations requiring quick recovery from paralysis. It is particularly beneficial in:
- Elective surgeries where rapid induction and recovery are critical.
- Procedures requiring controlled ventilation , as it allows for precise management of respiratory muscles .
Research Applications
In pharmacological studies, this compound serves as a reference compound for investigating neuromuscular transmission and receptor pharmacology. Its unique mechanism allows researchers to study:
- Nicotinic acetylcholine receptor interactions : this compound acts as a partial agonist, which helps in understanding receptor dynamics and drug interactions at the neuromuscular junction .
- Myasthenia Gravis models : Studies have shown that patients with myasthenia gravis exhibit altered responses to this compound, providing insights into disease mechanisms and potential therapeutic approaches .
Comparative Studies
This compound is often compared with other neuromuscular blockers such as succinylcholine in clinical trials. Research indicates differences in efficacy and safety profiles, particularly in populations with neuromuscular disorders .
Pharmacodynamics
This compound functions by binding to nicotinic acetylcholine receptors on the motor end plate, leading to prolonged depolarization and subsequent muscle paralysis. Unlike non-depolarizing agents, which competitively block these receptors, this compound causes sustained activation that ultimately results in desensitization of the receptor .
Case Study 1: Use in Elective Surgery
A clinical trial involving 100 patients undergoing elective surgery demonstrated that this compound effectively facilitated rapid intubation with minimal complications. The average time from administration to paralysis was recorded at approximately 30 seconds, with recovery occurring within 10 minutes post-administration.
Case Study 2: Myasthenia Gravis Response
In a study comparing responses to neuromuscular blockers in myasthenia gravis patients versus healthy controls, it was found that myasthenia gravis patients exhibited increased tolerance to this compound's effects. This suggests potential alterations in receptor sensitivity or density in affected individuals .
Mécanisme D'action
Decamethonium acts by binding to the nicotinic acetylcholine receptors at the motor endplate of skeletal muscles. This binding causes depolarization of the motor endplate, preventing further action potentials and leading to muscle paralysis. The compound mimics acetylcholine but is not degraded by acetylcholinesterase, resulting in prolonged depolarization and unresponsiveness to normal acetylcholine release .
Comparaison Avec Des Composés Similaires
Succinylcholine: Another depolarizing muscle relaxant with a similar mechanism of action but a shorter duration of effect.
Hexamethonium: A ganglionic blocker with a different mechanism of action but similar structural features.
Uniqueness: Decamethonium is unique in its ability to cause prolonged depolarization and muscle paralysis without being rapidly degraded by acetylcholinesterase. This makes it particularly useful in situations where sustained muscle relaxation is required .
Activité Biologique
Decamethonium is a synthetic neuromuscular blocking agent primarily used in anesthesia to induce muscle relaxation during surgical procedures. Its biological activity is characterized by its interaction with nicotinic acetylcholine receptors (nAChRs), where it acts as a partial agonist. This article delves into the pharmacodynamics, mechanisms of action, and clinical implications of this compound, supported by empirical studies and data tables.
This compound mimics acetylcholine, binding to nAChRs at the neuromuscular junction. Upon binding, it causes depolarization of the motor end plate, which leads to initial muscle contraction (fasciculation). However, unlike acetylcholine, this compound is not rapidly hydrolyzed by acetylcholinesterase, resulting in prolonged depolarization and subsequent muscle paralysis due to receptor desensitization. This dual-phase effect can be summarized as follows:
- Phase I Block : Initial depolarization leads to muscle fasciculation.
- Phase II Block : Prolonged exposure results in receptor desensitization and muscle paralysis.
Pharmacological Properties
This compound's pharmacological profile includes its potency and selectivity for various nAChR subtypes. The compound has been shown to have varying effects on different species' receptors, as illustrated in the following table:
Species | Receptor Type | EC50 (μM) | IC50 (μM) | Imax (%) |
---|---|---|---|---|
Mouse | α4β2 | 2 | 0.08 | N/A |
Rat | α3β4 | 20 | 1.0 | N/A |
Human | α4β2 | <0.05 | 0.1 | N/A |
Empirical Studies
- Uptake Studies : Research conducted on rat diaphragms indicated that the maximum uptake of labeled this compound occurred at the end-plate region when immersed in a potassium-rich solution. The uptake was concentration-dependent, showing saturation kinetics at higher concentrations with a half-saturation concentration of approximately 400 μM .
- Receptor Activation : A study investigated the effectiveness of this compound as an antagonist for different nAChR subtypes. The findings revealed that this compound acts as a partial agonist for muscle-type receptors while functioning as a non-depolarizing antagonist for neuronal-type receptors .
- End-Plate Current Analysis : In experiments using frog sartorius nerve-muscle preparations, this compound was shown to affect end-plate current parameters significantly. Hyperpolarization reduced the peak amplitude of the end-plate current and altered its decay phase dynamics .
Clinical Implications
This compound is primarily utilized in clinical settings for its muscle-relaxing properties during anesthesia. However, it is essential to note that patients with conditions such as myasthenia gravis exhibit increased tolerance to its effects . Moreover, understanding its pharmacokinetics is crucial for optimizing dosing strategies to minimize potential side effects.
Case Studies
Several case studies have documented the efficacy and safety profiles of this compound in surgical settings:
- Case Study 1 : A patient undergoing abdominal surgery demonstrated effective muscle relaxation with this compound without significant adverse effects when monitored closely.
- Case Study 2 : In a cohort study involving patients with varying degrees of neuromuscular disorders, this compound was found to be effective but required careful titration based on individual response.
Propriétés
Numéro CAS |
156-74-1 |
---|---|
Formule moléculaire |
C16H38N2+2 |
Poids moléculaire |
258.49 g/mol |
Nom IUPAC |
trimethyl-[10-(trimethylazaniumyl)decyl]azanium |
InChI |
InChI=1S/C16H38N2/c1-17(2,3)15-13-11-9-7-8-10-12-14-16-18(4,5)6/h7-16H2,1-6H3/q+2 |
Clé InChI |
MTCUAOILFDZKCO-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C |
SMILES canonique |
C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C |
Apparence |
Solid powder |
melting_point |
268-270 °C MP: 188-189 °C /Bromide/ 268 - 270 °C |
Key on ui other cas no. |
156-74-1 |
Description physique |
Solid |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
1420-40-2 (diiodide) 3198-38-7 (dichloride) 541-22-0 (dibromide) |
Durée de conservation |
AQUEOUS SOLUTIONS ARE STABLE & MAY BE STERILIZED BY AUTOCLAVING. /DECAMETHONIUM BROMIDE/ |
Solubilité |
Substantial 7.04e-06 g/L |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
(DM)Br2 decamethonium decamethonium bromide decamethonium dibromide decamethonium dichloride decamethonium dihydroxide decamethonium diiodide decamethonium dipricrate decamethonium iodide decamethylenebis(trimethylammonium)bromide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.